2-(3-Bromopropoxy)-1-methoxy-4-nitrobenzene
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Overview
Description
2-(3-Bromopropoxy)-1-methoxy-4-nitrobenzene is an organic compound that features a benzene ring substituted with a bromopropoxy group, a methoxy group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromopropoxy)-1-methoxy-4-nitrobenzene typically involves the reaction of 1-methoxy-4-nitrobenzene with 1,3-dibromopropane in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like dichloromethane, and a phase transfer catalyst such as tetra-N-butylammonium bromide is often used to facilitate the reaction . The reaction mixture is stirred for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromopropoxy)-1-methoxy-4-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in ethanol.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups replacing the bromine atom.
Reduction: The major product is 2-(3-aminopropoxy)-1-methoxy-4-nitrobenzene.
Oxidation: The major product is 2-(3-carboxypropoxy)-1-methoxy-4-nitrobenzene.
Scientific Research Applications
2-(3-Bromopropoxy)-1-methoxy-4-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: It is employed in studies investigating the interaction of small molecules with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-(3-Bromopropoxy)-1-methoxy-4-nitrobenzene depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromopropoxy group can facilitate interactions with hydrophobic pockets, while the nitro group can participate in redox reactions. The methoxy group can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(3-Bromopropoxy)tetrahydro-2H-pyran: Similar in structure but with a tetrahydropyran ring instead of a benzene ring.
1-(3-Bromopropoxy)-4-methoxybenzene: Lacks the nitro group, making it less reactive in redox reactions.
2-(3-Bromopropoxy)-1-methoxy-4-chlorobenzene: Contains a chlorine atom instead of a nitro group, altering its reactivity and applications.
Uniqueness
2-(3-Bromopropoxy)-1-methoxy-4-nitrobenzene is unique due to the presence of both a nitro group and a bromopropoxy group on the benzene ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and medicinal chemistry.
Properties
CAS No. |
219786-51-3 |
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Molecular Formula |
C10H12BrNO4 |
Molecular Weight |
290.11 g/mol |
IUPAC Name |
2-(3-bromopropoxy)-1-methoxy-4-nitrobenzene |
InChI |
InChI=1S/C10H12BrNO4/c1-15-9-4-3-8(12(13)14)7-10(9)16-6-2-5-11/h3-4,7H,2,5-6H2,1H3 |
InChI Key |
QWXOIJKDQIWILW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])OCCCBr |
Origin of Product |
United States |
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